REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH:7]([N:14]([CH3:18])[CH2:15][C:16]#[CH:17])[CH2:8]OS(C)(=O)=O.[F-:19]>>[F:19][CH2:8][CH:7]([N:14]([CH3:18])[CH2:15][C:16]#[CH:17])[CH2:6][C:2]1[O:1][CH:5]=[CH:4][CH:3]=1
|
Name
|
material 3c
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CC(COS(=O)(=O)C)N(CC#C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound 3e is synthesized by general procedure A
|
Name
|
|
Type
|
product
|
Smiles
|
FCC(CC=1OC=CC1)N(CC#C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |